1-(2,4,5-Trichlorophenyl)adamantane 1-(2,4,5-Trichlorophenyl)adamantane
Brand Name: Vulcanchem
CAS No.: 330577-78-1
VCID: VC4629575
InChI: InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2
SMILES: C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl
Molecular Formula: C16H17Cl3
Molecular Weight: 315.66

1-(2,4,5-Trichlorophenyl)adamantane

CAS No.: 330577-78-1

Cat. No.: VC4629575

Molecular Formula: C16H17Cl3

Molecular Weight: 315.66

* For research use only. Not for human or veterinary use.

1-(2,4,5-Trichlorophenyl)adamantane - 330577-78-1

Specification

CAS No. 330577-78-1
Molecular Formula C16H17Cl3
Molecular Weight 315.66
IUPAC Name 1-(2,4,5-trichlorophenyl)adamantane
Standard InChI InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2
Standard InChI Key AVEBBHGIKWZQPL-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl

Introduction

Synthesis

The synthesis of 1-(2,4,5-Trichlorophenyl)adamantane typically involves the following steps:

  • Preparation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive site (e.g., halogenation or Friedel-Crafts alkylation).

  • Coupling Reaction: The functionalized adamantane reacts with 2,4,5-trichlorobenzene or its derivatives under controlled conditions using a catalyst like aluminum chloride.

  • Purification: The product is purified via recrystallization or chromatography to ensure high purity.

Applications

Adamantane derivatives, including 1-(2,4,5-Trichlorophenyl)adamantane, are widely studied for their potential applications:

  • Pharmaceuticals: Adamantane derivatives are known for their antiviral (e.g., influenza), antimicrobial, and anti-inflammatory properties. While specific biological activities of this compound are not well-documented, its structural similarity to other bioactive adamantane derivatives suggests potential pharmacological relevance.

  • Material Science: The rigidity and stability of the adamantane core make it useful in designing advanced polymers and coatings.

  • Chemical Intermediates: It serves as a precursor for synthesizing more complex molecules in organic synthesis.

Safety and Environmental Considerations

  • Toxicity: The presence of chlorinated phenyl groups suggests potential environmental persistence and toxicity concerns.

  • Handling Precautions: Like most organochlorine compounds, it should be handled with care to avoid exposure through inhalation or skin contact.

  • Environmental Impact: Chlorinated compounds can be resistant to biodegradation and may accumulate in ecosystems.

Research Gaps

Despite its structural appeal, detailed studies on the biological activity and industrial applications of 1-(2,4,5-Trichlorophenyl)adamantane remain sparse. Future research should focus on:

  • Exploring its pharmacological potential through in vitro and in vivo studies.

  • Investigating its role as an intermediate for synthesizing advanced materials.

  • Assessing its environmental impact and developing methods for safe disposal.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaApplicationsNotable Features
AmantadineC10H17NAntiviral (influenza treatment)Adamantane derivative with primary amine group
RimantadineC12H21NAntiviralModified adamantane structure for enhanced bioavailability
1-(2,4,5-Trichlorophenyl)adamantaneC16H17Cl3Under investigationCombines adamantane rigidity with chlorinated phenyl group

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